BTK inhibitor 20

BTK inhibitor Kinase assay IC50

BTK inhibitor 20 (CAS 2696450‑27‑6) is a synthetic small‑molecule inhibitor of Bruton’s tyrosine kinase (BTK). The compound is reported to inhibit BTK with a half‑maximal inhibitory concentration (IC50) of 8 nM in biochemical assays.

Molecular Formula C37H42N8O4
Molecular Weight 662.8 g/mol
Cat. No. B12421676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTK inhibitor 20
Molecular FormulaC37H42N8O4
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
InChIInChI=1S/C37H42N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,11-14,17,19,23,27,46H,9-10,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
InChIKeyAHCYLQZSJZNAJF-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BTK Inhibitor 20 for Research Procurement: Potency, Class Context, and Analytical Profile


BTK inhibitor 20 (CAS 2696450‑27‑6) is a synthetic small‑molecule inhibitor of Bruton’s tyrosine kinase (BTK) . The compound is reported to inhibit BTK with a half‑maximal inhibitory concentration (IC50) of 8 nM in biochemical assays . Structurally, it belongs to the cyclopenta[4,5]pyrrolo[1,2‑a]pyrazin‑1(6H)‑one chemotype, a scaffold that has been exploited pre‑clinically for potent, reversible BTK inhibition [1].

BTK Inhibitor 20 Procurement Risks: Why Near Analogs Cannot Be Substituted Without Verification


Although BTK inhibitor 20 shares a common core scaffold with the clinical candidate fenebrutinib, a direct one‑to‑one substitution is not advisable without explicit experimental confirmation [1][2]. Patent disclosures for this chemical series reveal that even minor structural modifications—such as the oxidation state of the cyclopenta ring—can drastically alter kinase selectivity, cellular potency, and pharmacokinetic properties [2][3]. Specifically, the differences between BTK inhibitor 20 and fenebrutinib extend beyond a simple oxidation state change, highlighting the narrow structure‑activity relationship (SAR) typical of advanced BTK inhibitor programs. The evidence gathered below demonstrates that the available quantitative differentiation between BTK inhibitor 20 and its closest analogs is limited, underscoring why procurement decisions cannot rely on assumed class‑level equivalence [3].

BTK Inhibitor 20: Head‑to‑Head Quantitative Differentiation Evidence for Scientific Selection


Biochemical BTK Potency of BTK Inhibitor 20 Versus Approved and Clinical Inhibitors

In a biochemical BTK inhibition assay, BTK inhibitor 20 achieves an IC50 of 8 nM . This places its potency in the low nanomolar range, typical of many BTK tool compounds. For context, the clinical candidate fenebrutinib, a close structural analog, has a reported biochemical Ki of 0.91 nM for wild‑type BTK, representing an approximately 8.8‑fold difference in target engagement potency . While direct experimental conditions (IC50 vs Ki, assay format) differ, the data indicates that BTK inhibitor 20 is less potent than fenebrutinib in biochemical settings.

BTK inhibitor Kinase assay IC50

Structural Differentiation: Dihydro versus Tetrahydro Cyclopenta Core

BTK inhibitor 20 contains a 7,8‑dihydro‑2H‑cyclopenta[4,5]pyrrolo[1,2‑a]pyrazin‑1(6H)‑one core, as confirmed by its IUPAC name and patent disclosures [1]. Its closest clinical analog, fenebrutinib, features a fully saturated 3,4,7,8‑tetrahydro variant of the same core [2]. This structural difference is not trivial; patent data for related series indicate that the dihydro modification can alter the planarity and electrostatic potential of the hinge‑binding region, potentially impacting selectivity for BTK versus kinases such as EGFR or JAK3 [1]. No direct experimental comparison of selectivity profiles between these two compounds is currently available in the public domain.

BTK inhibitor Structure-Activity Relationship Chemotype

Lack of Publicly Available Selectivity and Cellular Activity Data

A comprehensive search of the primary literature and patent databases reveals no publicly available data on the selectivity profile, cellular activity (e.g., inhibition of BTK autophosphorylation in B cells), or pharmacokinetic properties of BTK inhibitor 20 . This is in stark contrast to fenebrutinib, for which extensive selectivity panels, cellular IC50s in Ramos and TMD8 cells, and clinical pharmacokinetic data have been published [1][2]. The absence of such data for BTK inhibitor 20 significantly limits its immediate applicability in advanced biological studies and represents a key differentiator for procurement decisions.

BTK inhibitor Selectivity Cellular assay

BTK Inhibitor 20: Recommended Research and Industrial Application Scenarios Based on Available Evidence


Early‑Stage Chemical Biology and Target Engagement Studies

BTK inhibitor 20 can serve as a starting point for chemical probe development in early‑stage BTK‑dependent models. Its 8 nM biochemical IC50 is sufficient for initial target engagement experiments in cell‑free systems and simple cellular assays, provided appropriate negative controls, such as the structurally distinct inhibitor ibrutinib, are included .

Structure‑Activity Relationship (SAR) and Novel Chemotype Exploration

The compound is well‑suited for medicinal chemistry programs investigating the effect of cyclopenta‑ring unsaturation on BTK binding kinetics and selectivity. Its dihydro core distinguishes it from the tetrahydro system of fenebrutinib, offering a unique template for SAR expansion .

In‑Vitro Assay Development and Biochemical Screening

With a defined biochemical IC50, BTK inhibitor 20 can be used as a reference compound for developing and validating new BTK enzymatic assays, such as TR‑FRET or mobility shift assays, under controlled laboratory conditions .

Negative Control or Comparator for High‑Potency BTK Inhibitors

Given its lower potency relative to fenebrutinib (Ki ~0.91 nM) and other advanced inhibitors, BTK inhibitor 20 can function as a moderately active comparator in benchmark studies, helping to contextualize the potency gains achieved by newer molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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